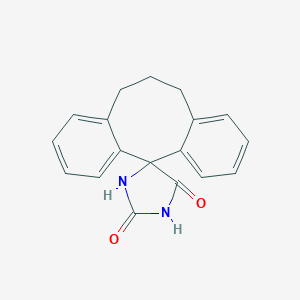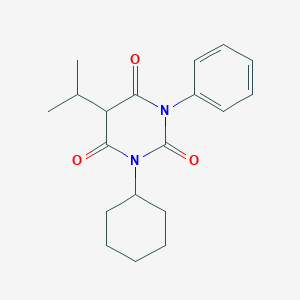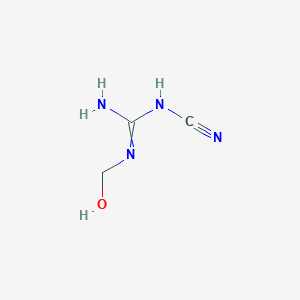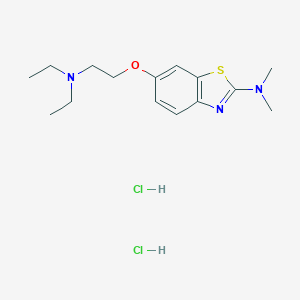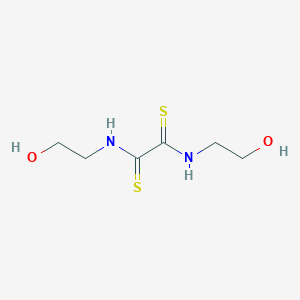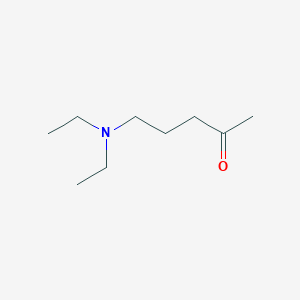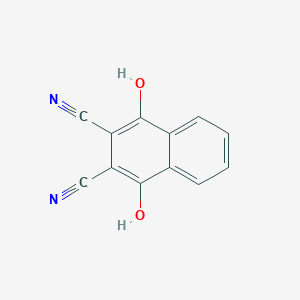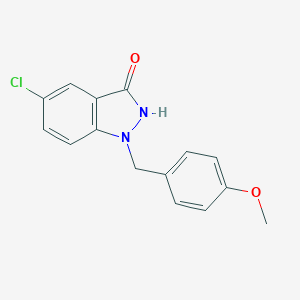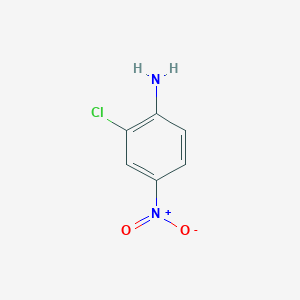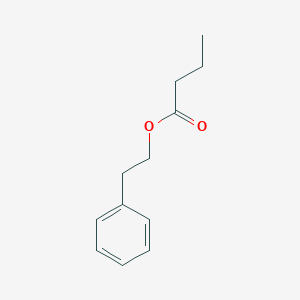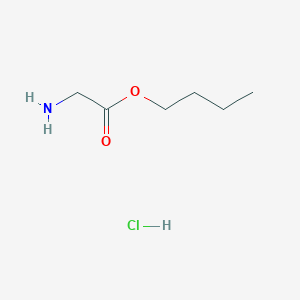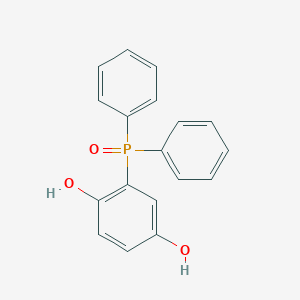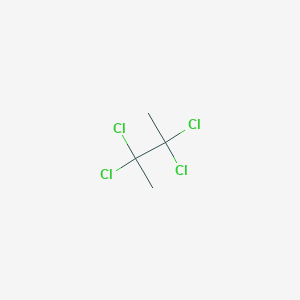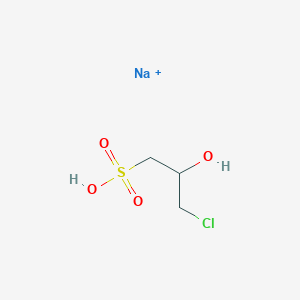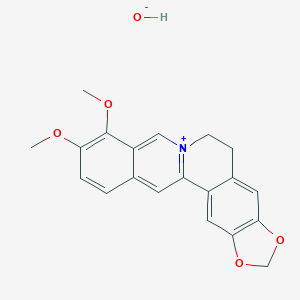
Berberine hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Berberine hydroxide is a naturally occurring alkaloid with a wide range of pharmacological properties. It is commonly found in plants such as Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. Berberine hydroxide has been used in traditional medicine for centuries, and recent scientific research has highlighted its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of Berberine hydroxide is complex and multifaceted. It has been shown to modulate various signaling pathways in the body, including AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB). Berberine hydroxide can also interact with various receptors in the body, including serotonin receptors, dopamine receptors, and adenosine receptors.
生化和生理效应
Berberine hydroxide has a wide range of biochemical and physiological effects. It has been shown to improve glucose metabolism, reduce insulin resistance, and lower blood glucose levels in patients with type 2 diabetes. Berberine hydroxide has also been found to have a beneficial effect on lipid metabolism, reducing blood cholesterol levels and improving lipid profiles.
实验室实验的优点和局限性
Berberine hydroxide has several advantages for use in lab experiments. It is a natural compound that can be easily extracted from plants, making it an inexpensive and readily available research material. Berberine hydroxide also has a wide range of pharmacological properties, making it a versatile tool for investigating various diseases. However, there are also limitations to using Berberine hydroxide in lab experiments. Its complex mechanism of action makes it difficult to isolate specific effects, and its bioavailability can vary depending on the method of administration.
未来方向
There are several future directions for research on Berberine hydroxide. One area of focus is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Berberine hydroxide has been shown to have a beneficial effect on cognitive function and memory, and further research could explore its potential as a treatment for these diseases. Another area of focus is its potential as an anti-cancer agent. Berberine hydroxide has been shown to have a cytotoxic effect on cancer cells, and further research could explore its potential as a treatment for various types of cancer.
Conclusion:
Berberine hydroxide is a natural compound with a wide range of pharmacological properties. It has been extensively studied for its therapeutic potential in various diseases, and its complex mechanism of action makes it a versatile tool for investigating various biological processes. While there are limitations to using Berberine hydroxide in lab experiments, its potential as a therapeutic agent for various diseases makes it an important area of research for the future.
合成方法
Berberine hydroxide can be synthesized from the roots, stems, and bark of plants that contain it. The most common method of extraction is through the use of solvents such as ethanol or methanol. The extracted material is then purified through various techniques such as chromatography, crystallization, and distillation.
科学研究应用
Berberine hydroxide has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, anti-diabetic, anti-cancer, and anti-microbial properties. Berberine hydroxide has also been found to have a beneficial effect on cardiovascular health, neurodegenerative diseases, and gastrointestinal disorders.
属性
CAS 编号 |
117-74-8 |
|---|---|
产品名称 |
Berberine hydroxide |
分子式 |
C20H19NO5 |
分子量 |
353.4 g/mol |
IUPAC 名称 |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydroxide |
InChI |
InChI=1S/C20H18NO4.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H2/q+1;/p-1 |
InChI 键 |
GMMNRSJSVLUGRV-UHFFFAOYSA-M |
SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-] |
规范 SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-] |
其他 CAS 编号 |
117-74-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



